Methyl 2-(4-oxopyridin-1-yl)acetate
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Overview
Description
Methyl 2-(4-oxopyridin-1-yl)acetate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring with a ketone group at the 4-position and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyridine derivatives. One common method involves the acylation of 4-aminopyridine followed by esterification.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often use catalysts and specific reaction conditions to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical studies, it may interact with enzymes, altering their activity. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(2-oxopyridin-1-yl)acetate: Similar structure but with the ketone group at a different position on the pyridine ring.
Methyl 2-(3-oxopyridin-1-yl)acetate: Another positional isomer with the ketone group at the 3-position.
Uniqueness: Methyl 2-(4-oxopyridin-1-yl)acetate is unique due to its specific position of the ketone group, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-(4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
GMQGHGOGMAJQDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C=C1 |
Origin of Product |
United States |
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